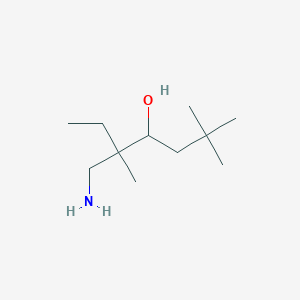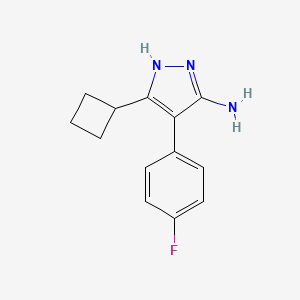
5-(Aminomethyl)-2,2,5-trimethylheptan-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Aminomethyl)-2,2,5-trimethylheptan-4-ol is an organic compound that features both an amino group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Aminomethyl)-2,2,5-trimethylheptan-4-ol can be achieved through several methods. One common approach involves the reductive amination of a precursor molecule. This process typically uses a catalyst such as platinum on silica (Pt/SiO2) and involves the reaction of an aldehyde or ketone with ammonia or an amine under hydrogenation conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reductive amination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced catalytic systems to ensure efficient conversion of starting materials to the desired product .
Chemical Reactions Analysis
Types of Reactions
5-(Aminomethyl)-2,2,5-trimethylheptan-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The amino group can be reduced to form an amine.
Substitution: Both the amino and hydroxyl groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the amino group may produce a secondary amine .
Scientific Research Applications
5-(Aminomethyl)-2,2,5-trimethylheptan-4-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism by which 5-(Aminomethyl)-2,2,5-trimethylheptan-4-ol exerts its effects involves interactions with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the hydroxyl group can participate in enzymatic reactions. These interactions can influence cellular processes and biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2,5-Bis(aminomethyl)furan: Another compound with similar functional groups, used in the production of biopolymers.
5-Hydroxymethylfurfural: A related compound used as a precursor in the synthesis of various chemicals.
Uniqueness
5-(Aminomethyl)-2,2,5-trimethylheptan-4-ol is unique due to its specific structure, which combines both an amino and a hydroxyl group on a branched carbon chain. This unique structure allows it to participate in a wide range of chemical reactions and makes it a versatile building block for various applications .
Properties
Molecular Formula |
C11H25NO |
|---|---|
Molecular Weight |
187.32 g/mol |
IUPAC Name |
5-(aminomethyl)-2,2,5-trimethylheptan-4-ol |
InChI |
InChI=1S/C11H25NO/c1-6-11(5,8-12)9(13)7-10(2,3)4/h9,13H,6-8,12H2,1-5H3 |
InChI Key |
LVILJZFTERXBMK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(CN)C(CC(C)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-propyl-5-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-pyrazole](/img/structure/B13631550.png)

![sodium(2S)-1-{[(tert-butoxy)carbonyl]amino}propane-2-sulfinate](/img/structure/B13631568.png)


![6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid](/img/structure/B13631575.png)
![6-chloro-1H-pyrazolo[4,3-c]pyridazine](/img/structure/B13631578.png)
![Ethyl 8-amino-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate](/img/structure/B13631586.png)



![3-[2-(2-aminoethoxy)ethoxy]-N-[4-(2,4-dioxo-1,3-diazinan-1-yl)-3-methoxyphenyl]propanamide hydrochloride](/img/structure/B13631620.png)
![2-[(4-Tert-butylcyclohexylidene)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13631633.png)
